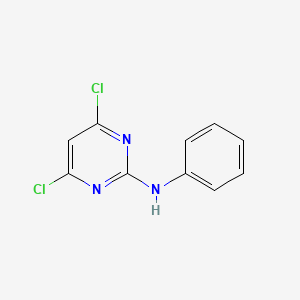

4,6-dichloro-N-phenylpyrimidin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3/c11-8-6-9(12)15-10(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVNQNGMZAIUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347006 | |

| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28230-48-0 | |

| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28230-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dichloro N Phenylpyrimidin 2 Amine and Its Core Analogs

Precursor Synthesis Strategies for Dichloropyrimidine Scaffolds

The synthesis of the dichloropyrimidine core is a foundational step in the generation of 4,6-dichloro-N-phenylpyrimidin-2-amine and related compounds. This typically involves the transformation of more accessible pyrimidine (B1678525) precursors.

Synthesis of 4,6-Dichloropyrimidines from Dihydroxypyrimidine Derivatives

A common and effective method for the synthesis of 4,6-dichloropyrimidines is the chlorination of 4,6-dihydroxypyrimidine (B14393) derivatives. google.comguidechem.com This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being a widely employed reagent. google.comguidechem.com The reaction is often carried out in the presence of a base, such as a tertiary amine, to facilitate the reaction. google.com

The general reaction is as follows:

An optimized procedure has been developed to convert 2-amino-4,6-dihydroxypyrimidine (B16511) analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields using the Vilsmeier-Haack-Arnold reagent. nih.gov

The chlorination of dihydroxypyrimidines using phosphorus oxychloride in the presence of a substituted amide like N,N-dimethylformamide (DMF) proceeds via a mechanism analogous to the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of phosphorus oxychloride with the amide. wikipedia.orgchemistrysteps.com

The Vilsmeier reagent is a potent electrophile that activates the hydroxyl groups of the dihydroxypyrimidine for substitution with chloride ions. The pyrimidine ring, being electron-rich, attacks the electrophilic Vilsmeier reagent. chemistrysteps.com This is followed by a sequence of steps involving the elimination of the Vilsmeier reagent-derived moiety and the introduction of chlorine atoms at the 4 and 6 positions of the pyrimidine ring. The final step is the release of the dichlorinated pyrimidine product.

Achieving regioselectivity in the halogenation of the pyrimidine core is crucial when specific isomers are desired. The inherent electronic properties of the pyrimidine ring direct incoming electrophiles. For instance, in many pyrimidine systems, the C5 position is the most electron-rich and thus most susceptible to electrophilic attack. rsc.orgchemrxiv.org

However, by modifying reaction conditions and employing specific reagents, halogenation at other positions can be favored. For example, the use of N-halosuccinimides in ionic liquids has been shown to be a highly efficient method for the C-5 halogenation of pyrimidine-based nucleosides. elsevierpure.com For pyridines, a related nitrogen-containing heterocycle, a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates allows for highly regioselective 3-halogenation. chemrxiv.org Furthermore, the halogenation of pyridine (B92270) N-oxides provides a practical route to 2-halo-substituted pyridines. nih.gov The choice of halogenating agent, solvent, and the presence of activating or deactivating groups on the pyrimidine ring can all influence the regiochemical outcome of the halogenation reaction. rsc.orgchemrxiv.orgnih.gov

Introduction of the N-Phenylamino Moiety

Once the 4,6-dichloropyrimidine scaffold is synthesized, the next critical step is the introduction of the N-phenylamino group at the 2-position. This is typically achieved through reactions that form a carbon-nitrogen bond.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Anilines

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the N-phenylamino moiety onto the dichloropyrimidine ring. In this reaction, the electron-deficient nature of the dichloropyrimidine ring makes it susceptible to attack by nucleophiles like aniline (B41778). rsc.orgnih.gov The chlorine atoms at the 4 and 6 positions are good leaving groups, facilitating the substitution.

The general reaction is as follows:

The regioselectivity of SNAr reactions on dichloropyrimidines can be highly variable and is sensitive to substituents on the pyrimidine ring. wuxiapptec.comnih.gov For instance, the reaction of 6-aryl-2,4-dichloropyrimidine with aromatic amines strongly favors the formation of the C4-substituted product. acs.org Microwave-assisted synthesis has been shown to be an efficient method for the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various aniline derivatives. rsc.org

Table 1: Examples of SNAr Reactions for the Synthesis of N-Phenylpyrimidin-2-amine Derivatives

| Dichloropyrimidine Derivative | Aniline Derivative | Product | Reference |

|---|---|---|---|

| 2-chloro-4,6-dimethylpyrimidine | Substituted anilines | 2-anilinopyrimidines | rsc.org |

| 6-aryl-2,4-dichloropyrimidine | Aromatic amines | C4-substituted product | acs.org |

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) for N-Phenylpyrimidine Derivatives

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction has been successfully applied to the synthesis of N-arylpyrimidin-2-amine derivatives. researchgate.netnih.gov It offers a valuable alternative to traditional SNAr reactions, often proceeding under milder conditions and with a broader substrate scope. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com The choice of palladium precursor, ligand, and base is critical for the success of the reaction. nih.govyoutube.com

Table 2: Key Components of the Buchwald-Hartwig Amination for N-Phenylpyrimidine Synthesis

| Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Palladium Catalyst | Dichlorobis(triphenylphosphine)Pd(II) | Forms the active Pd(0) species | nih.gov |

| Ligand | Xantphos, BINAP, DPPF | Stabilizes the palladium catalyst and facilitates the catalytic cycle | wikipedia.orgnih.gov |

This method has been used to synthesize new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives in moderate to good yields. nih.gov

Advanced Synthesis Techniques and Green Chemistry Protocols

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have profoundly influenced the development of new synthetic routes for pyrimidine derivatives. google.com These approaches not only offer environmental benefits but also frequently result in improved yields, shorter reaction times, and simplified purification processes. google.com

Microwave-Assisted Synthesis Enhancements for Pyrimidine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govmdpi.com The use of microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved product yields compared to conventional heating methods. nanobioletters.com

In the context of pyrimidine synthesis, microwave irradiation has been successfully employed for the preparation of various derivatives. For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been efficiently carried out using microwave heating. nih.gov A general procedure involves reacting 2-amino-4,6-dichloropyrimidine (B145751) with a substituted amine in the presence of a base, such as triethylamine (B128534), in a solvent like propanol. The reaction is typically completed within 15–30 minutes at temperatures ranging from 120–140 °C. nih.gov This method offers a significant improvement over classical thermal methods, which often require several hours of reflux.

Furthermore, microwave-assisted synthesis has been utilized in the preparation of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) under solvent-free conditions, highlighting the versatility of this technique for constructing fused pyrimidine ring systems. rsc.org

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives

| Entry | Amine | Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Substituted Amine A | Microwave | 120-140 | 15-30 min | High |

| 2 | Substituted Amine A | Conventional | Reflux | Several hours | Moderate |

| 3 | Substituted Amine B | Microwave | 120-140 | 15-30 min | High |

| 4 | Substituted Amine B | Conventional | Reflux | Several hours | Moderate |

Data based on generalized findings in the field. nih.gov

Application of Ultrasonication in Pyrimidine Derivative Synthesis

Ultrasonication, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. nih.govdbuniversity.ac.in The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to the acceleration of chemical transformations. mdpi.com

The synthesis of pyrimidine derivatives has benefited from the application of ultrasound. For example, the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, has been shown to be significantly accelerated under ultrasonic irradiation, often in the absence of a solvent. nih.govnih.gov This approach not only reduces reaction times but also aligns with the principles of green chemistry by minimizing energy consumption and the use of volatile organic compounds. nih.gov The synthesis of fused heterocyclic pyrimidines has also been achieved in high yields through ultrasound-assisted one-pot, three-component condensation reactions in water. researchgate.net While specific applications of ultrasonication for the direct synthesis of this compound are not extensively documented, the successful synthesis of related N-arylpyrimidine-5-carboxamides under ultrasonic conditions suggests its potential applicability. mdpi.com

Table 2: Effect of Ultrasonication on the Synthesis of Dihydropyrimidinones (Biginelli Reaction)

| Entry | Conditions | Catalyst | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional Heating | Acid/Base | Several hours | Moderate |

| 2 | Ultrasonic Irradiation | Holmium Chloride | 30-50 min | High |

| 3 | Ultrasonic Irradiation (Solvent-Free) | Various | Shorter time | High |

Data based on generalized findings in the field. nih.govnih.gov

Solvent-Free and Multicomponent Reaction Methodologies for Pyrimidine Construction

Solvent-free reactions, also known as solid-state reactions, offer significant environmental advantages by eliminating the need for solvents, which are often toxic, flammable, and contribute to waste generation. researchgate.netnih.gov These reactions are frequently facilitated by grinding or ball milling, which provides the necessary energy for the reaction to occur. researchgate.net

A notable example is the synthesis of 2-aminopyrimidine (B69317) derivatives by heating finely ground 2-amino-4,6-dichloropyrimidine with a substituted amine and triethylamine at 80–90 °C. acs.orgnih.gov This solvent-free approach provides good to excellent yields and simplifies the work-up procedure, as the product can often be isolated by simple washing with water. acs.orgnih.gov

Multicomponent reactions (MCRs), in which three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants, are highly atom-economical and efficient. researchgate.netresearchgate.net They offer a powerful strategy for the rapid construction of complex molecules from simple starting materials. While a specific multicomponent reaction for the direct synthesis of this compound is not prominently reported, the general principles of MCRs are widely applied in pyrimidine chemistry. For instance, the synthesis of various substituted 2-aminopyridines and other nitrogen-containing heterocycles has been successfully achieved through catalyst-free, solvent-free multicomponent approaches. researchgate.netresearchgate.net

Table 3: Comparison of Solvent-Free and Solution-Phase Synthesis of 2-Aminopyrimidine Derivatives

| Entry | Amine | Method | Reaction Time | Yield (%) | Work-up |

|---|---|---|---|---|---|

| 1 | Substituted Amine C | Solvent-Free (Heating) | Shorter | Good to Excellent | Simple (Water wash) |

| 2 | Substituted Amine C | Solution-Phase (Ethanol) | Longer | Good | Extraction/Chromatography |

| 3 | Substituted Amine D | Solvent-Free (Heating) | Shorter | Good to Excellent | Simple (Water wash) |

| 4 | Substituted Amine D | Solution-Phase (Ethanol) | Longer | Good | Extraction/Chromatography |

Data based on generalized findings in the field. nih.govacs.orgnih.gov

Catalytic Systems in Pyrimidine Ring Formation and Derivatization

The development of novel catalytic systems has been instrumental in advancing the synthesis of pyrimidine derivatives, offering milder reaction conditions, higher selectivity, and improved efficiency. nih.gov Both homogeneous and heterogeneous catalysts have been employed for pyrimidine ring formation and subsequent functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds and have been applied to the synthesis of N-arylpyrimidin-2-amines. researchgate.net For instance, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized using a dichlorobis(triphenylphosphine)Pd(II)/xantphos catalytic system. researchgate.net While this specific example does not feature the 4,6-dichloro substitution pattern, it demonstrates the feasibility of using palladium catalysis for the N-arylation of aminopyrimidines. The development of catalyst systems that can selectively arylate the amino group of aminobenzimidazoles over the azole nitrogen highlights the level of control that can be achieved with carefully chosen catalysts. rsc.org

Copper-catalyzed reactions have also emerged as a valuable tool for the synthesis of 2-aminopyrimidines through three-component formal [3 + 1 + 2] annulations of ketoxime acetates, aldehydes, and cyanamides. mdpi.com Furthermore, iron catalysts have been utilized for the modular synthesis of pyrimidines from ketones, aldehydes, or esters with amidines. mdpi.com Supported platinum nanoparticles have been shown to be effective for the acceptorless dehydrogenative synthesis of 2,4,6-trisubstituted pyrimidines from alcohols and amidines.

Table 4: Overview of Catalytic Systems in Pyrimidine Synthesis

| Catalyst Type | Reaction Type | Substrates | Key Advantages |

|---|---|---|---|

| Palladium-based | C-N Cross-Coupling (Buchwald-Hartwig) | Aminopyrimidines, Aryl halides | High efficiency for N-arylation |

| Copper-based | Multicomponent Annulation | Ketoxime acetates, Aldehydes, Cyanamides | Construction of highly substituted pyrimidines |

| Iron-based | Modular Synthesis | Carbonyl compounds, Amidines | Use of an earth-abundant metal |

| Platinum Nanoparticles | Dehydrogenative Synthesis | Alcohols, Amidines | Acceptorless and reusable catalyst |

Data based on generalized findings in the field. mdpi.comresearchgate.netmdpi.com

Chemical Transformations and Derivatization Strategies of 4,6 Dichloro N Phenylpyrimidin 2 Amine

Nucleophilic Substitution Reactions at the C-4 and C-6 Positions

The chlorine atoms at the C-4 and C-6 positions of the pyrimidine (B1678525) ring are activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the ring nitrogen atoms. This reactivity allows for the displacement of the chloride ions by a wide range of nucleophiles.

In the case of 4,6-dichloro-N-phenylpyrimidin-2-amine, the C-4 and C-6 positions are electronically equivalent. Therefore, achieving regioselective monosubstitution is primarily governed by stoichiometric control of the nucleophile and the reaction conditions, rather than an inherent electronic preference of the substrate.

Research on the analogous 4,6-dichloropyrimidine (B16783) has demonstrated that catalyst-free monoamination can be successfully achieved. nih.gov For instance, the reaction with sterically unhindered amines can proceed in high yield by carefully controlling the stoichiometry. nih.gov The reaction conditions typically involve heating the dichloropyrimidine with one equivalent of the amine nucleophile in a polar aprotic solvent, such as dimethylformamide (DMF), often in the presence of a base like potassium carbonate to neutralize the liberated HCl. nih.gov

The steric bulk of the incoming nucleophile can also play a significant role in the efficiency of the monosubstitution. Studies have shown that increasing the steric hindrance of the amine nucleophile can lead to lower yields of the mono-aminated product under similar reaction conditions. nih.gov This suggests that while regioselectivity between the C-4 and C-6 positions is not a factor in the starting material, kinetic control influenced by sterics can be a key consideration.

Table 1: Conditions for Monosubstitution of 4,6-Dichloropyrimidines with Amines This table is illustrative of typical conditions for the monosubstitution of the 4,6-dichloropyrimidine core.

| Nucleophile Type | Base | Solvent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Sterically unhindered primary amines | K₂CO₃ (4 equiv.) | DMF | 140 °C | ~99% | nih.gov |

| Sterically hindered primary amines | K₂CO₃ (4 equiv.) | DMF | 140 °C | 60-65% | nih.gov |

Following a successful monosubstitution, the remaining chlorine atom on the pyrimidine ring can undergo a second substitution. This sequential approach allows for the introduction of two different nucleophiles, leading to unsymmetrically substituted 4,6-disubstituted pyrimidines. The electronic nature of the pyrimidine ring is altered by the first substitution, which can affect the reactivity of the second chlorine atom. For example, the introduction of an electron-donating amino group in the first step may slightly deactivate the ring towards the second nucleophilic attack, potentially requiring more forcing conditions.

Dual substitution with the same nucleophile is also a common strategy to produce symmetrically substituted derivatives. However, achieving complete disubstitution can sometimes be challenging. While the first substitution may proceed under catalyst-free conditions, the introduction of the second amino group to form a 4,6-diaminopyrimidine (B116622) derivative can be more difficult and may necessitate the use of palladium catalysis to achieve good yields. nih.gov This is particularly true for less reactive or sterically hindered amines.

A wide variety of nucleophiles beyond amines, such as alkoxides (from alcohols), thiolates (from thiols), and azide (B81097) ions, can be employed in these sequential or dual substitution strategies to generate a broad library of functionalized pyrimidine derivatives. Symmetrically substituted 4,6-dichloropyrimidine derivatives have been shown to react well with different types of nucleophilic amines under conventional conditions with stoichiometric control. mdpi.com

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling significant extension of the molecular framework of this compound.

The Suzuki-Miyaura coupling reaction is a highly effective method for creating C-C bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. This reaction has been successfully applied to dichloropyrimidine systems to introduce aryl and heteroaryl substituents at the C-4 and C-6 positions.

In a typical procedure, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base, and a suitable solvent. The choice of base and solvent is crucial for reaction efficiency. A common and effective system involves using potassium phosphate (B84403) (K₃PO₄) as the base and 1,4-dioxane (B91453) as the solvent. The reaction is typically heated to ensure completion. This methodology allows for the synthesis of mono- or diarylated pyrimidines, depending on the stoichiometry of the boronic acid used.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling on a Dichloropyrimidine Core

| Component | Example |

|---|---|

| Pyrimidine Substrate | This compound |

| Coupling Partner | Aryl- or Heteroarylboronic Acid |

| Catalyst | Pd(PPh₃)₄ (e.g., 5 mol%) |

| Base | K₃PO₄ |

| Solvent | 1,4-Dioxane / H₂O |

| Temperature | 70-80 °C |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings serve as vital tools for the derivatization of the this compound core.

The Buchwald-Hartwig amination is a premier method for forming C-N bonds. This reaction is particularly useful for introducing a second, different amino substituent onto the pyrimidine ring after an initial nucleophilic substitution. For example, a 4-amino-6-chloro-N-phenylpyrimidin-2-amine intermediate can be coupled with a different amine in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand, such as DavePhos, to yield an unsymmetrical diaminopyrimidine. nih.gov This catalytic approach is often more effective than thermal nucleophilic substitution for the second amination step, especially with less reactive amines. nih.gov

Other notable palladium-catalyzed reactions applicable to this system include:

Sonogashira Coupling: This reaction couples the chloro-pyrimidine with a terminal alkyne to form an alkynylpyrimidine, introducing a linear, sp-hybridized carbon linker.

Heck Coupling: This reaction forms a C-C bond between the pyrimidine and an alkene, resulting in vinyl-substituted pyrimidines.

Stille Coupling: This involves the reaction with an organotin compound, offering an alternative route to aryl-, heteroaryl-, or vinyl-substituted pyrimidines.

These reactions collectively provide a comprehensive toolbox for the selective and efficient functionalization of the C-4 and C-6 positions, enabling the synthesis of a vast array of complex derivatives.

Cyclocondensation and Annulation Reactions Leading to Fused Heterocyclic Systems

The two reactive chlorine atoms at the C-4 and C-6 positions of this compound make it an ideal precursor for the construction of fused heterocyclic systems. In these reactions, the dichloropyrimidine acts as a dielectrophile that reacts with a dinucleophile to form a new ring fused to the pyrimidine core, a process known as annulation.

This strategy involves reacting the dichloropyrimidine with a molecule containing two nucleophilic centers, such as a diamine, diol, or dithiol. For example, reaction with a 1,3-dinucleophile like propane-1,3-diamine or propane-1,3-dithiol would be expected to form a six-membered ring, leading to pyrimido[4,5-b] nih.govnuph.edu.uadiazepine or pyrimido[4,5-b] nih.govnuph.edu.uadithiepine derivatives, respectively. Similarly, reaction with a 1,4-dinucleophile like butane-1,4-diamine could lead to the formation of a seven-membered fused ring.

While direct cyclocondensation is a primary strategy, dichloropyrimidines also serve as platforms for multi-step syntheses of fused systems. For instance, functional groups introduced via substitution or cross-coupling can subsequently participate in intramolecular cyclization reactions. nih.gov Palladium-catalyzed cyclizations, where a component like an N-arylamidine reacts with a single-carbon synthetic equivalent, represent another advanced method for building fused pyrimidine structures. nuph.edu.ua These annulation strategies are critical for accessing novel, polycyclic heteroaromatic scaffolds with unique three-dimensional structures and potential biological activities.

Synthesis of Purine (B94841) Derivatives from Dichloropyrimidine Precursors

Purines are fundamental components of nucleic acids and play a crucial role in various biochemical processes. Synthetic purine analogues are of significant interest in drug discovery. A common strategy for synthesizing purine derivatives involves the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine core. Starting with this compound, this transformation typically involves a sequence of nucleophilic substitution, reduction, and cyclization steps.

The process is initiated by the sequential or simultaneous substitution of the two chlorine atoms with amine nucleophiles. The differential reactivity of the C4 and C6 positions can be exploited for selective substitution. Following the introduction of amino groups, a 5-nitro group is often introduced and subsequently reduced to an amino group, yielding a triaminopyrimidine intermediate. The final step involves cyclization with a one-carbon synthon, such as formic acid or triethyl orthoformate, to form the imidazole portion of the purine ring. google.com This methodology provides a flexible route to a library of substituted purine compounds. google.com

Table 1: General Synthesis of Purine Scaffolds

| Starting Material | Key Transformation Steps | Intermediate Product | Final Scaffold | Key Reagents |

|---|---|---|---|---|

| This compound | 1. Diamination 2. Nitration 3. Reduction 4. Cyclization | N2-phenylpyrimidine-2,4,5,6-tetraamine | Substituted Purine | Amines (e.g., NH3, R-NH2), HNO3/H2SO4, Reducing agents (e.g., H2/Pd, SnCl2), Formic Acid |

Construction of Pyrrolo[2,3-d]pyrimidine and Imidazo[1,2-a]pyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine scaffold, an isomer of purine, is a key component in numerous kinase inhibitors. google.comgoogle.comnih.gov The construction of this ring system from a dichloropyrimidine precursor like this compound can be achieved through various synthetic strategies, often involving cross-coupling reactions.

One prominent method is the Sonogashira coupling of one of the chloro-positions with a protected terminal alkyne, such as 2-methyl-3-butyn-2-ol (B105114) or (trimethylsilyl)acetylene. This is followed by a cyclization step, often base-catalyzed, to form the pyrrole (B145914) ring fused to the pyrimidine core. The remaining chloro group can then be subjected to further nucleophilic substitution, for instance, through a Buchwald-Hartwig amination, to introduce diverse functionalities. mdpi.com This sequential approach allows for controlled derivatization at different positions of the final scaffold.

The synthesis of Imidazo[1,2-a]pyrimidine scaffolds can be approached by reacting the dichloropyrimidine precursor with 2-aminoimidazole or related derivatives. The reaction typically proceeds via an initial nucleophilic substitution at one of the chloro-positions, followed by an intramolecular cyclization to form the fused imidazole ring.

Table 2: Synthesis of Fused Pyrimidine Scaffolds

| Starting Material | Target Scaffold | General Synthetic Strategy | Key Reagents & Catalysts |

|---|---|---|---|

| This compound | Pyrrolo[2,3-d]pyrimidine | 1. Sonogashira coupling 2. Intramolecular cyclization 3. Nucleophilic substitution | Terminal alkyne, Pd catalyst (e.g., Pd(PPh3)4), CuI, Base (e.g., Et3N), Amine |

| This compound | Imidazo[1,2-a]pyrimidine | 1. Nucleophilic substitution 2. Intramolecular cyclization | 2-Aminoimidazole, Base (e.g., K2CO3), Solvent (e.g., DMF) |

Formation of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are another class of purine analogues that have garnered significant attention in medicinal chemistry, particularly as inhibitors of cyclin-dependent kinases (CDKs). nih.govrsc.org The synthesis of this scaffold from this compound typically involves reaction with hydrazine (B178648) or its substituted derivatives.

In this synthetic route, the dichloropyrimidine acts as an electrophile. The reaction with hydrazine hydrate (B1144303) can lead to the displacement of both chlorine atoms and subsequent cyclization to form the pyrazole (B372694) ring. The reaction conditions can be controlled to favor the formation of the desired fused system. The resulting N-phenyl-pyrazolo[3,4-d]pyrimidin-4-amine core can be further functionalized if substituted hydrazines are used, allowing for the introduction of various groups on the pyrazole ring. This approach is valued for its efficiency in constructing the bicyclic pyrazolopyrimidine core. semanticscholar.orgresearchgate.net

Table 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Material | Key Reagents | Reaction Type | Product Scaffold |

|---|---|---|---|

| This compound | Hydrazine hydrate (N2H4·H2O) or Substituted hydrazines (R-NHNH2) | Condensation/Intramolecular Cyclization | N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Spectroscopic Characterization Methodologies and Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and spatial arrangement of atoms can be determined.

While specific experimental data for 4,6-dichloro-N-phenylpyrimidin-2-amine is not extensively published, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons within the molecule. The structure consists of a dichloropyrimidine ring and a phenyl ring linked by a secondary amine.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the amine proton, the pyrimidine (B1678525) proton, and the protons of the phenyl ring.

Amine Proton (N-H): A broad singlet is expected for the amine proton, typically in the range of δ 8.5-9.5 ppm. Its broadness is due to quadrupole broadening and potential hydrogen bonding.

Pyrimidine Proton (C5-H): The pyrimidine ring has a single proton at the C5 position. Due to the electron-withdrawing effects of the adjacent chlorine atoms and the nitrogen atoms in the ring, this proton is expected to be significantly deshielded, appearing as a sharp singlet around δ 7.0-7.5 ppm.

Phenyl Protons: The protons on the N-phenyl group will appear in the aromatic region (δ 7.0-8.0 ppm). The ortho-protons (H-2'/6') are expected to be downfield due to the deshielding effect of the amine group and the pyrimidine ring. The meta- (H-3'/5') and para- (H-4') protons will appear slightly more upfield, likely as complex multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Pyrimidine Carbons: The carbons of the pyrimidine ring are expected to be significantly downfield. The C2 carbon, bonded to three nitrogen atoms, will be highly deshielded (around δ 160 ppm). The C4 and C6 carbons, bonded to chlorine and nitrogen, are also expected in a similar region (δ 160-162 ppm). The C5 carbon, bonded to a proton, will likely appear around δ 110-115 ppm.

Phenyl Carbons: The ipso-carbon (C-1') of the phenyl ring, attached to the nitrogen, is expected around δ 138-140 ppm. The other aromatic carbons will appear in the typical range of δ 120-130 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-H | 8.5 - 9.5 (broad s) | - |

| C5-H | 7.0 - 7.5 (s) | - |

| Phenyl H (ortho, meta, para) | 7.0 - 8.0 (m) | - |

| C2 | - | ~160 |

| C4/C6 | - | 160 - 162 |

| C5 | - | 110 - 115 |

| C1' (ipso) | - | 138 - 140 |

| C2'/C6' | - | 120 - 125 |

| C3'/C5' | - | 128 - 130 |

| C4' | - | 124 - 127 |

s = singlet, m = multiplet

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this molecule, it would primarily show correlations between the ortho, meta, and para protons of the phenyl ring, helping to delineate their specific assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include the N-H proton to the C2 and C1' carbons, and the pyrimidine C5-H proton to the C4 and C6 carbons. These correlations are crucial for confirming the connectivity between the phenyl and pyrimidine rings via the amine linker.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are close to each other, providing insights into the molecule's conformation. A NOESY spectrum could show a correlation between the N-H proton and the ortho-protons (H-2'/6') of the phenyl ring, confirming their spatial proximity.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.

N-H Stretch: A sharp to medium intensity band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

Aromatic C-H Stretch: Multiple weak to medium bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of the C-H stretching vibrations on the phenyl and pyrimidine rings.

C=N and C=C Stretching: The aromatic ring stretching vibrations (C=C and C=N) of the pyrimidine and phenyl rings are expected to produce several medium to strong bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H group is expected to appear around 1500-1550 cm⁻¹.

C-N Stretching: The stretching vibration for the aryl C-N bond is anticipated in the 1250-1350 cm⁻¹ range.

C-Cl Stretching: Strong absorption bands corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals.

Ring Breathing Modes: The symmetric "breathing" vibrations of the pyrimidine and phenyl rings are expected to be prominent in the Raman spectrum, typically appearing as sharp, strong bands in the 990-1010 cm⁻¹ region for the phenyl ring.

C-Cl Symmetric Stretch: The symmetric stretching of the two C-Cl bonds could give rise to a strong Raman signal.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations often show characteristic bands in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350 - 3450 (Medium) | Weak |

| Aromatic C-H Stretch | 3030 - 3100 (Medium-Weak) | Medium-Strong |

| C=N / C=C Ring Stretches | 1400 - 1650 (Strong) | Medium-Strong |

| N-H Bend | 1500 - 1550 (Medium) | Weak |

| C-N Stretch | 1250 - 1350 (Medium) | Medium |

| Phenyl Ring Breathing | Weak | 990 - 1010 (Strong) |

| C-Cl Stretch | 600 - 800 (Strong) | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated π-systems in this compound, specifically the phenyl and pyrimidine rings, makes it UV-active.

The spectrum is expected to show absorptions arising from π → π* and n → π* transitions.

π → π Transitions:* These are high-energy transitions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system formed by the phenyl and pyrimidine rings is expected to give rise to strong absorption bands, likely in the range of 250-300 nm.

n → π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to a π* antibonding orbital. These transitions are typically weaker in intensity than π → π* transitions and are expected to appear at longer wavelengths, possibly above 300 nm.

The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity and the specific electronic interactions between the phenyl and dichloropyrimidine moieties.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique in modern chemical research, providing highly accurate mass measurements that are crucial for the unambiguous identification of chemical compounds. nih.gov Techniques such as Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry offer exceptional resolving power and mass accuracy, often to within a few parts per million (ppm). nih.gov This level of precision allows for the confident determination of a compound's elemental composition from its exact mass.

For this compound, with a molecular formula of C₁₀H₇Cl₂N₃, the nominal molecular weight is 240.09 g/mol . chemcd.com HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would aim to detect the protonated molecular ion, [M+H]⁺. The high mass accuracy of the technique allows for the experimental mass to be matched with the theoretical (calculated) mass, thereby confirming the elemental formula.

| Ion/Fragment | Formula | Description | Calculated Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₈Cl₂N₃]⁺ | Protonated Molecular Ion | 240.0144 |

| [M-Cl]⁺ | [C₁₀H₇ClN₃]⁺ | Loss of one Chlorine atom | 204.0378 |

| [M-2Cl]⁺ | [C₁₀H₇N₃]⁺ | Loss of two Chlorine atoms | 169.0689 |

| [C₆H₅NH]⁺ | [C₆H₆N]⁺ | Fragment corresponding to aniline (B41778) | 92.0546 |

| [C₄H₂Cl₂N₂]⁺ | [C₄H₂Cl₂N₂]⁺ | Fragment corresponding to the dichloropyrimidine ring | 147.9644 |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. For a compound like this compound, a single-crystal X-ray diffraction study would yield a detailed model of its solid-state conformation and reveal how the molecules pack together in the crystal lattice.

The crystallographic analysis would determine key parameters such as the crystal system, space group, and the dimensions of the unit cell. For example, related pyrimidine derivatives have been found to crystallize in systems such as monoclinic with a P2₁/c space group. nih.gov The analysis would also reveal the number of molecules present in the asymmetric unit. researchgate.net

Furthermore, the analysis elucidates the nature of intermolecular interactions that stabilize the crystal structure. These non-covalent interactions can include hydrogen bonds (e.g., between the amine hydrogen and a nitrogen atom of an adjacent pyrimidine ring), halogen bonds, and π-π stacking interactions. researchgate.net For instance, studies on similar heterocyclic systems have shown uninterrupted aromatic π-π stacking between pyrimidine rings of adjacent molecules, with centroid-centroid separations measured at distances such as 3.4572 Å, indicating a significant stabilizing interaction. researchgate.net These details are crucial for understanding the solid-state properties of the compound.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group describing the arrangement of molecules in the unit cell. | P2₁/c |

| a, b, c | The lengths of the unit cell axes. | a = 7.9 Å, b = 9.4 Å, c = 14.1 Å |

| α, β, γ | The angles of the unit cell axes. | α = 90°, β = 76.7°, γ = 90° |

| V | The volume of the unit cell. | 1028 ų |

| Z | The number of molecules per unit cell. | 4 |

Computational Chemistry and Theoretical Investigations of 4,6 Dichloro N Phenylpyrimidin 2 Amine

Density Functional Theory (DFT) Studies for Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and reactivity. For a molecule like 4,6-dichloro-N-phenylpyrimidin-2-amine, DFT calculations would provide fundamental insights into its stability and chemical behavior.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The conformational landscape arises from the rotation around single bonds, particularly the C-N bond connecting the phenyl and pyrimidine (B1678525) rings. A detailed conformational analysis would identify various stable conformers and the energy barriers for rotation between them. This would reveal the molecule's flexibility and the most likely shapes it adopts.

Table 1: Hypothetical Optimized Geometric Parameters for this compound This table is illustrative and does not represent actual calculated data.

| Parameter | Bond/Angle | Expected Value Range |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-N (pyrimidine) | ~1.33 - 1.38 Å |

| Bond Length | C-N (amine bridge) | ~1.40 Å |

| Bond Angle | Cl-C-N | ~116° - 120° |

| Bond Angle | C-N-C (pyrimidine) | ~115° - 118° |

| Dihedral Angle | C-C-N-C (phenyl-amine) | Variable (defines conformation) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

From these energies, various global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

For this compound, the HOMO is expected to be located primarily on the electron-rich phenylamine moiety, while the LUMO would likely be distributed over the electron-deficient dichloropyrimidine ring.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Indices This table is illustrative and does not represent actual calculated data.

| Parameter | Symbol | Hypothetical Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.8 |

| Energy Gap | ΔE | 4.7 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.8 |

| Electronegativity | χ | 4.15 |

| Chemical Hardness | η | 2.35 |

| Electrophilicity Index | ω | 3.66 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals. A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing electron delocalizations from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a visual and quantitative map of electron pair localization in a molecule. nih.gov These methods are effective in distinguishing regions of covalent bonding, lone pairs, and atomic cores.

In an ELF or LOL analysis of this compound, high values (approaching 1.0) would be expected in the regions corresponding to the C-C, C-N, and C-H covalent bonds, as well as in the locations of the nitrogen and chlorine lone pairs. These analyses would clearly visualize the distribution of valence electrons and provide insights into the molecule's bonding patterns.

The Quantum Theory of Atoms in Molecules (QTAIM) partitions the electron density of a molecule into distinct atomic basins. bath.ac.uk This allows for the calculation of properties on a per-atom basis. A central concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms.

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to characterize the nature of the chemical bond. For the covalent bonds within the phenyl and pyrimidine rings of this compound, one would expect a significant electron density and a negative Laplacian value (∇²ρ < 0), indicative of shared-shell interactions. For any potential non-covalent interactions, such as intramolecular hydrogen bonds, the BCP would show lower ρ and a positive Laplacian (∇²ρ > 0), characteristic of closed-shell interactions.

Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule. It is calculated as the energy of interaction between a positive point charge and the molecule's electron density at various points in space. The MESP is typically mapped onto the molecular surface, using a color scale to indicate regions of different potential.

For this compound, the MESP map would show:

Negative Potential (Red/Yellow): Regions rich in electrons, which are susceptible to electrophilic attack. These would be located around the nitrogen atoms of the pyrimidine ring and the chlorine atoms due to their lone pairs.

Positive Potential (Blue): Regions that are electron-deficient and susceptible to nucleophilic attack. These would be expected around the hydrogen atoms, particularly the amine N-H group.

Neutral Potential (Green): Regions with a balanced charge, typically the carbon backbone of the phenyl ring.

This analysis provides a clear, intuitive guide to how the molecule will interact with other reagents, complementing the insights from frontier orbital analysis.

Theoretical Prediction and Correlation with Experimental Spectroscopic Properties (IR, UV-Vis, NMR)

Theoretical calculations, primarily using DFT with basis sets like B3LYP/6-311++G(d,p), are instrumental in predicting the spectroscopic properties of molecules. nih.govresearchgate.net These predictions are then correlated with experimental data to confirm the molecular structure and understand its electronic environment.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the optimized molecular geometry. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR spectra. scielo.org.za For a molecule like this compound, key vibrational modes can be predicted and assigned. For instance, studies on similar amino-pyrimidine structures show characteristic N-H stretching vibrations, typically observed in the range of 3400-3500 cm⁻¹, and bending vibrations around 1600-1650 cm⁻¹. nih.govmdpi.com The C-Cl stretching vibrations would be expected at lower frequencies, while aromatic C-H and C=N stretching vibrations of the pyrimidine and phenyl rings would also be identified. scielo.org.za

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic absorption spectra of molecules. mdpi.com This method predicts the wavelengths of maximum absorption (λmax) by calculating the energies of electronic transitions, most commonly the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com For pyrimidine derivatives, these transitions are typically of the π → π* and n → π* type. mdpi.com The solvent environment can significantly influence these transitions, and computational models can account for this by using methods like the Polarizable Continuum Model (PCM). semanticscholar.org Theoretical calculations on related push-pull pyrimidine systems show that absorption maxima are sensitive to solvent polarity. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Theoretical calculations provide shielding tensor values for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). There is often a strong linear correlation between the experimental and calculated chemical shifts, which aids in the precise assignment of signals in the experimental spectra. nih.govscielo.org.za For this compound, distinct signals would be predicted for the protons on the phenyl ring, the N-H proton, and the lone proton on the pyrimidine ring, as well as for the unique carbon atoms in both ring systems.

Below is a table illustrating the expected correlation between experimental and theoretical spectroscopic data for a compound like this compound, based on data from analogous structures.

| Spectroscopic Data | Expected Experimental Range | Typical Theoretical (DFT) Prediction Range | Key Structural Feature |

| IR (cm⁻¹) | |||

| N-H Stretch | 3400 - 3500 | 3420 - 3520 | Amino group linker |

| Aromatic C-H Stretch | 3000 - 3100 | 3020 - 3120 | Phenyl and Pyrimidine rings |

| C=N/C=C Stretch (Ring) | 1500 - 1600 | 1510 - 1610 | Pyrimidine and Phenyl ring skeletal vibrations |

| C-Cl Stretch | 600 - 800 | 610 - 810 | Chloro substituents |

| ¹³C NMR (ppm) | |||

| Pyrimidine C (C-Cl) | 158 - 165 | 159 - 166 | Carbon atoms bonded to chlorine |

| Pyrimidine C (C-N) | 155 - 162 | 156 - 163 | Carbon atom at position 2 |

| Phenyl C (C-N) | 135 - 145 | 136 - 146 | Phenyl carbon attached to the amino nitrogen |

| UV-Vis (nm) | |||

| π → π* / n → π* | 250 - 350 | 260 - 360 | Electronic transitions within the aromatic system |

Note: This table is illustrative and based on typical values for similar functional groups and molecular scaffolds. Specific values for this compound would require dedicated experimental and computational analysis.

Computational Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies like optical switching and signal processing. researchgate.netnih.gov Computational methods are essential for predicting the NLO response of molecules, allowing for the rational design of new materials. The key parameters determining a molecule's NLO activity are its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). researchgate.net

These properties are calculated using DFT methods, often in conjunction with a suitable basis set. researchgate.net The presence of donor and acceptor groups connected by a π-conjugated system can lead to significant intramolecular charge transfer (ICT), which enhances the hyperpolarizability. researchgate.net In this compound, the phenylamino (B1219803) group can act as an electron donor, while the electron-deficient, chloro-substituted pyrimidine ring can act as an acceptor. This donor-acceptor framework suggests that the molecule could exhibit NLO properties.

Computational studies on other donor-acceptor pyrimidine systems and related organic molecules have shown that theoretical calculations can reliably predict NLO behavior. researchgate.netnanobioletters.com The total dipole moment (μ), polarizability (α), and first hyperpolarizability (β) are calculated to quantify this potential. The magnitude of the first hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) to gauge its potential. researchgate.net

A hypothetical data table based on calculations for similar organic NLO molecules is presented below.

| Parameter | Symbol | Typical Calculated Value (a.u.) | Significance |

| Dipole Moment | μ | 3 - 8 Debye | Indicates charge asymmetry, necessary for NLO |

| Mean Polarizability | <α> | 80 - 150 | Measures the molecule's response to an E-field |

| First-Order Hyperpolarizability | β_tot | > 200 | Quantifies the second-order NLO response |

Note: The values are representative of small organic molecules with potential NLO activity and are for illustrative purposes. Actual values for this compound have not been reported in the searched literature.

Structure Activity Relationship Sar and Molecular Modeling of N Phenylpyrimidin 2 Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This approach is crucial for predicting the activity of novel molecules, thereby streamlining the drug discovery process. nih.gov

Predictive QSAR models have been successfully developed for various series of N-phenylpyrimidin-2-amine derivatives to understand their inhibitory activities against targets like protein kinases. nih.govnih.gov These models are built by correlating molecular descriptors (physicochemical properties, electronic properties, and topological indices) with experimentally determined biological activities, often expressed as IC₅₀ values. mdpi.com

For instance, a study on 72 N-phenylpyrimidin-2-amine derivatives as inhibitors of Cyclin-Dependent Kinases (CDK) 2, 4, and 6 divided the compounds into a training set of 54 and a test set of 18 to build and validate the models. nih.gov The statistical quality of these models is assessed using parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for the external test set (R²pred). nih.govmdpi.com High values for these parameters indicate a robust model with good predictive power. nih.gov For example, models developed for CDK inhibitors showed q² values of 0.714 (CDK2), 0.815 (CDK4), and 0.757 (CDK6), with R²pred values of 0.764, 0.681, and 0.674, respectively, signifying their reliability. nih.gov Similarly, QSAR models for FMS-like tyrosine kinase-3 (FLT3) inhibitors based on pyrimidine-4,6-diamine derivatives also demonstrated strong predictive capability with high q² and r² values. mdpi.comnih.gov

| Target Kinase | Model Type | q² (Cross-validated) | r² (Non-cross-validated) | R²pred (External Validation) | Reference |

|---|---|---|---|---|---|

| CDK2 | CoMFA/CoMSIA | 0.714 | - | 0.764 | nih.gov |

| CDK4 | CoMFA/CoMSIA | 0.815 | - | 0.681 | nih.gov |

| CDK6 | CoMFA/CoMSIA | 0.757 | - | 0.674 | nih.gov |

| FLT3 | CoMFA | 0.802 | 0.983 | 0.698 | mdpi.comnih.gov |

| FLT3 | CoMSIA | 0.725 | 0.965 | 0.668 | mdpi.comnih.gov |

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D-QSAR techniques that provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of a molecule influence its biological activity. mdpi.comdoi.orgnih.gov These methods generate 3D contour maps that visualize favorable and unfavorable regions for these properties around the aligned molecules. mdpi.comnih.gov

In studies of N-phenylpyrimidin-2-amine derivatives as CDK2 and CDK4 inhibitors, CoMFA and CoMSIA models were developed with high internal and external validation statistics, indicating their predictive power. nih.gov The resulting contour maps help to explain the structural requirements for potent inhibition. For example, a CoMSIA analysis might reveal that hydrogen bond acceptor groups near the pyrimidine (B1678525) ring increase activity, while bulky substituents on the phenyl ring might be detrimental. doi.org For FLT3 inhibitors, the contour maps from CoMFA and CoMSIA models provided valuable information about favorable and unfavorable positions for chemical group substitutions that could enhance or diminish inhibitory activity. mdpi.comnih.gov These models confirmed that bulky electronegative substituents at certain positions and electropositive substituents at others are required for improved anticancer activity. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov This method is instrumental in understanding the binding mechanisms of N-phenylpyrimidin-2-amine derivatives. nih.govresearchgate.net

Docking studies have been extensively used to elucidate the binding modes of N-phenylpyrimidin-2-amine derivatives within the ATP-binding sites of various protein kinases, such as c-Met, CDKs, and FLT3. nih.govnih.govnih.gov These studies reveal crucial interactions, primarily hydrogen bonds, that anchor the ligand in the active site. mdpi.com For instance, the amine group of the N-phenylpyrimidin-2-amine scaffold often forms critical hydrogen bond interactions with residues in the hinge region of the kinase. mdpi.com

In the case of FLT3 inhibitors, docking analysis showed that compounds were anchored to the hinge loop by forming hydrogen bonds between the N-phenylpyrimidine-4-amine-NH₂ group and the residue Cys694. mdpi.com Additional π-π stacking interactions with phenylalanine residues (F691) were also observed. mdpi.com Similarly, for JNK3 inhibitors, docking studies identified optimal interactions with catalytic residues like Met149, Lys93, and Gln75. semanticscholar.orgnih.gov The analysis of these interactions helps to rationalize the observed biological activities and guides the design of new derivatives with improved binding. nih.gov

| Target Kinase | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| CDK2 | Gln85, Asp86, Lys89 | Hydrogen Bonding, Electrostatic | nih.gov |

| CDK4 | Glu144, Asn145 | Electrostatic | nih.gov |

| FLT3 | Cys694, Phe691, Asp829, Phe830 | Hydrogen Bonding, π-π Stacking | mdpi.comnih.gov |

| c-Met | ATP-binding site residues | Hydrogen Bonding | nih.gov |

| JNK3 | Met149, Lys93, Gln75, Gln155, Ile70 | Hydrogen Bonding | semanticscholar.orgnih.gov |

Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). mdpi.comnih.gov These scores help in ranking potential inhibitors and predicting their potency. For a series of pyrimidine derivatives targeting human cyclin-dependent kinase-2, compounds with lower binding energies were found to have better inhibitory activity. nih.gov

Furthermore, docking can be employed to understand and predict the selectivity of inhibitors for one target over another, which is crucial for minimizing off-target effects. nih.gov Designing inhibitors that are selective for CDK2 over the structurally similar CDK4 is a significant challenge. nih.gov Molecular modeling studies combining docking with other techniques have been used to investigate the selectivity mechanism of 4-substituted N-phenylpyrimidin-2-amine derivatives. These studies suggested that specific electrostatic interactions with residues like Glu144 and Asn145 in CDK4, which are absent in CDK2, could be a primary driver of CDK4 inhibition, offering a path to design more selective CDK2 inhibitors. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions and Conformational Changes

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov This allows for the assessment of the stability of the ligand-protein complex and observation of conformational changes that may occur upon binding. mdpi.com

MD simulations, often coupled with binding free energy calculations like MM-PBSA/GBSA (Molecular Mechanics Poison-Boltzmann/Generalized Born Surface Area), provide a more accurate estimation of binding affinity by considering the dynamic nature of the interaction and the effects of solvation. mdpi.comnih.gov Studies on N-phenylpyrimidin-2-amine derivatives targeting CDKs and FLT3 have utilized MD simulations to confirm the stability of the docked poses and to identify key residues that play a critical role in selective inhibition. nih.govnih.govmdpi.com For example, simulations revealed that for CDK2-selective inhibitors, interactions with Gln85, Asp86, and Lys89 are crucial for maintaining the stable binding. nih.gov MD studies also helped to understand the effect of mutations, such as in the FLT3 gatekeeper residue F691, which was shown to result in a lower binding affinity for the inhibitor. nih.gov These dynamic insights are invaluable for a comprehensive understanding of the structure-activity relationship and for the rational design of next-generation inhibitors. nih.govrsc.org

Binding Free Energy Calculations and Identification of Critical Amino Acid Residues

Binding free energy calculations are pivotal in drug design for accurately predicting the affinity of a ligand for its protein target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently employed to estimate the free energy of binding for small molecules to biological macromolecules. These endpoint methods calculate the difference in free energy between the protein-ligand complex and the unbound components. The total binding free energy (ΔGbind) is a sum of various components, including van der Waals interactions, electrostatic energy, polar solvation energy, and non-polar solvation energy.

Studies on 4-substituted N-phenylpyrimidin-2-amine derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) have utilized these calculations to understand selectivity against CDK4. Such analyses suggested that the residues Gln85, Asp86, and Lys89 of CDK2 play a critical role in selective inhibition. Conversely, electrostatic interactions with Glu144 and Asn145 were identified as predominant drivers for CDK4 inhibition.

Similarly, in the context of FMS-like tyrosine kinase-3 (FLT3) inhibition by N-phenylpyrimidine-4-amine derivatives, molecular docking and dynamics studies have highlighted key interactions. Critical hydrogen bond interactions often occur between the pyrimidine core and residues in the hinge region of the kinase, such as C694. Additionally, π-π stacking interactions between the phenyl rings of the ligand and phenylalanine residues like F691 and F830 are crucial for anchoring the inhibitor in the binding pocket. The binding process can be dominated by either electrostatic or van der Waals interaction free energy, depending on the specific ligand and the properties of the binding site.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| CDK2 | Gln85, Asp86, Lys89 | Hydrogen Bonding, Electrostatic | |

| CDK4 | Glu144, Asn145 | Electrostatic | |

| FLT3 | C694 | Hydrogen Bonding | |

| FLT3 | F691, F830 | π-π Stacking |

Pharmacophore Modeling and Virtual Screening for Novel Active Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. A pharmacophore model can be used as a 3D query in virtual screening to search large compound libraries for novel molecules that possess the required features and are likely to be active.

For instance, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) analogues acting as selective inhibitors for phosphodiesterase 4B (PDE4B). This model, combined with a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis, yielded a statistically significant model with high predictive power for the inhibitory activity of these compounds. Such models provide valuable insights for designing new molecules with enhanced inhibitory potential.

Virtual screening, guided by these pharmacophore models or by scaffold similarity, facilitates the discovery of new chemical scaffolds. This process, often termed "scaffold hopping," aims to identify compounds that are structurally distinct from known active molecules but retain similar biological activity. This strategy is crucial for navigating around existing intellectual property and improving pharmacokinetic properties. The combination of two or more pharmacophore groups on a single scaffold can lead to the rational design of new molecules with multi-target activities and potentially reduced risks of toxicity.

| Pharmacophoric Feature | Description | Importance |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Typically an N-H group on the pyrimidine or amine linker. | Crucial for anchoring to the hinge region of kinases. |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms within the pyrimidine ring. | Forms key interactions with protein backbone or side chains. |

| Aromatic Ring (AR) | The N-phenyl moiety and the pyrimidine ring itself. | Participates in π-π stacking and hydrophobic interactions. |

| Hydrophobic Feature (HY) | Substituents on the phenyl or pyrimidine rings. | Occupies hydrophobic pockets within the binding site. |

Rational Design Principles for Modulating Biological Activity in Pyrimidine Derivatives

The rational design of pyrimidine derivatives hinges on a deep understanding of their structure-activity relationships (SAR). By systematically modifying the core scaffold and its substituents, it is possible to fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds.

Influence of Substituent Nature and Position on the Pyrimidine Ring (C-4, C-6) and N-Phenyl Moiety

The nature and position of substituents on both the pyrimidine ring and the N-phenyl moiety profoundly impact the biological activity of N-phenylpyrimidin-2-amine derivatives. The 4,6-dichloro substitution pattern of the parent compound provides reactive sites for further chemical modification.

Pyrimidine Ring (C-4 and C-6 Positions): The chlorine atoms at the C-4 and C-6 positions are excellent leaving groups, allowing for the introduction of diverse substituents through nucleophilic substitution reactions. The C-4 position is generally more electrophilic and thus more reactive, enabling regioselective substitution. The introduction of different groups at this position can significantly alter potency. For example, in one series of pyrido[2,3-d]pyrimidin-7(8H)-ones, the presence of a chlorine atom at C-4 was essential for enabling further diversification of the molecule. In other studies, replacement of a trifluoromethyl group at C-4 with a chlorine atom resulted in only a minor decrease in activity, indicating that both electron-withdrawing groups are tolerated at this position.

N-Phenyl Moiety: Substitution on the N-phenyl ring is also critical for modulating activity. The SAR can be complex, with the optimal substitution pattern being highly dependent on the specific protein target. For a series of pyrimidine-4-carboxamides, it was found that substitution at the ortho position of the phenyl ring was well-tolerated, suggesting the presence of a nearby pocket in the binding site. However, both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., chloro, trifluoromethyl) groups at the para position led to a reduction in activity. In a different series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, a relatively flat SAR was observed with most substituted phenyl rings, though replacement of a thiophene (B33073) moiety with a phenyl ring modestly improved potency.

| Scaffold Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Pyrimidine C-4 | Chlorine | Serves as a reactive handle for further synthesis. | |

| Pyrimidine C-5 | Methyl | ~2-fold increase in potency (USP1/UAF1 inhibitors). | |

| N-Phenyl (para) | -Cl, -CF3, -CH3, -OCH3 | Reduced potency (NAPE-PLD inhibitors). | |

| N-Phenyl (ortho) | Various large groups | Tolerated (NAPE-PLD inhibitors). |

Bioisosteric Modifications and Scaffold Hopping Strategies for Enhanced Potency or Selectivity

Bioisosteric replacement and scaffold hopping are two key strategies in medicinal chemistry for optimizing lead compounds. Bioisosterism involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological activity or pharmacokinetic profile. Scaffold hopping aims to replace the core structure of a molecule with a chemically different one while preserving the original biological activity.

A classic example of bioisosterism in pyrimidine design is the replacement of a pyridine (B92270) core with a pyrimidine ring, as the pyrimidine moiety can serve as a critical anchor for hydrogen-bond interactions. In another study, the bioisosteric replacement of a key amide group in a pyrazolo[1,5-a]pyrimidine (B1248293) inhibitor with a 1,2,4-triazole (B32235) ring led to improved on-target potency and metabolic stability.

Scaffold hopping has been successfully used to discover novel pyrimidine-based inhibitors. For example, a scaffold hopping approach was used to generate new aryl 2-aminopyrimidine (B69317) inhibitors of MRSA biofilm formation, starting from a 2-aminoimidazole scaffold. This strategy led to the identification of potent new analogues. Similarly, a scaffold-hopping strategy based on the natural products flavones and isoflavones led to the discovery of novel 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones as potent anticancer agents. These examples demonstrate the power of these strategies to generate novel chemical entities with enhanced potency, improved selectivity, or more favorable drug-like properties.

| Strategy | Original Moiety/Scaffold | New Moiety/Scaffold | Result | Reference |

|---|---|---|---|---|

| Bioisosteric Replacement | Pyridine Core | Pyrimidine Core | Designed new derivatives with privileged bioactivity. | |

| Bioisosteric Replacement | Amide Linker | 1,2,4-Triazole Linker | Improved potency and metabolic stability. | |

| Scaffold Hopping | 2-Aminoimidazole | Aryl 2-Aminopyrimidine | Generated new MRSA biofilm inhibitors. | |

| Scaffold Hopping | Flavone (Natural Product) | Aryl-pyridopyrimidinone | Discovered potent topoisomerase IIα inhibitors. |

Advanced Synthetic Methodologies and Chemical Reactivity Studies of 4,6 Dichloro N Phenylpyrimidin 2 Amine As a Versatile Intermediate

Regioselective Functionalization Strategies Utilizing the Dichloro Moiety of 4,6-dichloro-N-phenylpyrimidin-2-amine

The presence of two chlorine atoms on the pyrimidine (B1678525) ring of this compound provides a platform for sequential and regioselective functionalization. The electronic properties of the pyrimidine ring, influenced by the nitrogen atoms and the amino substituent, render the C4 and C6 positions susceptible to nucleophilic aromatic substitution (SNAr).

The regioselectivity of these substitutions is a subject of considerable interest. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position. wuxiapptec.comstackexchange.com This preference is attributed to the higher LUMO coefficient at C4, making it more electrophilic. stackexchange.com In the case of 4,6-dichloro-2-aminopyrimidines, the two chlorine atoms are electronically distinct due to their positions relative to the ring nitrogens and the amino group. The precise regioselectivity can be influenced by several factors, including the nature of the nucleophile, the reaction conditions (temperature, solvent, and base), and the presence of substituents on the phenylamino (B1219803) group.

Studies on related 2-amino-4,6-dichloropyrimidine (B145751) systems have shown that nucleophilic attack can be directed to either the C4 or C6 position. For instance, in reactions with amines, mono-substitution is often achieved, yielding either 4-amino-6-chloro- or 6-amino-4-chloro-N-phenylpyrimidin-2-amine derivatives. The specific outcome can be controlled by carefully tuning the reaction parameters. For example, using a stoichiometric amount of the nucleophile often favors monosubstitution.

Table 1: Regioselective Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines

| Nucleophile | Product(s) | Reaction Conditions | Reference |

| Amines | Mono- and di-substituted aminopyrimidines | Varies (solvent, temperature, base) | mdpi.com |

| Arylboronic acids | Mono- and di-arylated pyrimidines | Palladium catalyst, base | researchgate.net |

It is important to note that while general principles of SNAr on dichloropyrimidines are well-established, detailed studies focusing specifically on the regioselective functionalization of this compound are not extensively reported in the available literature. However, the principles derived from similar structures provide a strong basis for predicting its reactivity.

Cascade and Multicomponent Reactions Involving Pyrimidine Scaffolds

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single pot. beilstein-journals.orgwindows.net Pyrimidine scaffolds, including dichloropyrimidines, are attractive substrates for such reactions due to their multiple reactive sites.